Product packaging for 4-Bromo-n-(4-bromophenyl)benzamide(Cat. No.:CAS No. 34855-33-9)

4-Bromo-n-(4-bromophenyl)benzamide

Cat. No.: B1605867
CAS No.: 34855-33-9
M. Wt: 355.02 g/mol
InChI Key: SGBIVWDIROQRTM-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzamides in Chemical Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzamide (B126) scaffold profoundly influences the molecule's physicochemical properties. Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. The specific nature and position of the halogen atom allow for the fine-tuning of electronic effects and lipophilicity, which are critical parameters in the design of functional molecules. In medicinal chemistry, halogenated benzamides are investigated for a wide range of therapeutic applications. Furthermore, the carbon-halogen bond serves as a versatile handle in synthetic organic chemistry, enabling a variety of cross-coupling reactions to build more complex molecular architectures.

Scope and Objectives of the Current Research Outline on 4-Bromo-N-(4-bromophenyl)benzamide

The primary objective of this article is to collate and present the available scientific information strictly pertaining to the compound this compound (CAS No. 34855-33-9). The scope is intentionally narrow, focusing solely on the chemical identity and properties of this specific molecule. This review will present fundamental data and will not extend to related compounds unless to provide necessary context. The aim is to provide a concise and fact-based summary based on publicly accessible data.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34855-33-9 echemi.com
Molecular Formula C₁₃H₉Br₂NO echemi.com
Molecular Weight 355.02 g/mol echemi.com
Synonyms 4,4'-dibromobenzanilide, N-(4-Bromophenyl)-4-bromobenzamide echemi.com

This interactive data table summarizes the basic identification properties of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Br2NO B1605867 4-Bromo-n-(4-bromophenyl)benzamide CAS No. 34855-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-bromophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBIVWDIROQRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336312
Record name 4-bromo-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34855-33-9
Record name 4-bromo-n-(4-bromophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo N 4 Bromophenyl Benzamide

Strategic Design of Retrosynthetic Pathways

Retrosynthetic analysis is a cornerstone in planning the synthesis of complex organic molecules like 4-Bromo-N-(4-bromophenyl)benzamide. ias.ac.indeanfrancispress.comumi.ac.id This technique involves mentally deconstructing the target molecule into simpler, commercially available precursors. deanfrancispress.comamazonaws.com The primary disconnection for an amide, such as the target compound, is the C-N bond, which points to an acyl chloride and an amine as the immediate precursors. amazonaws.com

In this case, the disconnection of the amide bond in this compound leads to two key synthons: a 4-bromobenzoyl cation and a 4-bromoaniline (B143363) anion. These idealized fragments correspond to the practical reagents 4-bromobenzoyl chloride and 4-bromoaniline, respectively.

Retrosynthetic Analysis of this compound:

Target MoleculeDisconnectionPrecursors
This compoundAmide C-N bond4-Bromobenzoyl chloride and 4-Bromoaniline

Further retrosynthetic analysis of these precursors reveals their origins. 4-bromobenzoyl chloride is readily synthesized from 4-bromobenzoic acid. prepchem.comprepchem.com Similarly, 4-bromoaniline can be prepared from aniline (B41778), though direct bromination often requires a protection strategy to achieve the desired para-substitution. ias.ac.inchemicalbook.com This strategic planning allows for the development of a logical and efficient synthetic route from basic starting materials. ias.ac.inumi.ac.id

Optimized Synthetic Routes via Amidation Reactions

The formation of the amide bond in this compound is most commonly achieved through amidation reactions, which involve the coupling of a carboxylic acid derivative with an amine. nanobioletters.comiajpr.com The efficiency of this process is highly dependent on the activation of the carboxylic acid and the specific coupling conditions employed. researchgate.netnih.govchemicalbook.comrsc.org

A prevalent and effective method involves the reaction of 4-bromobenzoyl chloride with 4-bromoaniline. nanobioletters.comnih.gov This approach is favored for its directness and generally high yields. The reaction is typically carried out in a suitable solvent, such as acetone (B3395972) or dichloromethane (B109758), and may be heated to reflux to ensure completion. nanobioletters.comnih.govprepchem.com

Carboxylic Acid Activation Strategies (e.g., Thionyl Chloride, Acyl Chlorides)

The conversion of the carboxylic acid group of 4-bromobenzoic acid into a more reactive species is a critical step. iajpr.comorgsyn.org While several reagents can accomplish this, thionyl chloride (SOCl₂) is a widely used and effective choice for preparing the corresponding acyl chloride, 4-bromobenzoyl chloride. prepchem.comijcea.orgmasterorganicchemistry.comlibretexts.org The reaction is often performed in a solvent like dichloromethane and may be heated under reflux for an extended period to drive the reaction to completion. prepchem.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can also facilitate this conversion. prepchem.com

Other activating agents for carboxylic acids include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). prepchem.comiajpr.com However, these reagents can be corrosive and toxic, making thionyl chloride a comparatively milder option for many applications. iajpr.com The in-situ formation of the acyl chloride, which is then immediately used in the subsequent amidation step without isolation, is a common and efficient laboratory practice. nanobioletters.com

Comparison of Carboxylic Acid Activating Agents:

Activating AgentAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Effective, gaseous byproducts are easily removed. masterorganicchemistry.comlibretexts.orgCan be corrosive.
Oxalyl ChlorideVolatile byproducts.More expensive and toxic than SOCl₂. iajpr.com
Phosphorus Pentachloride (PCl₅)Highly reactive.Solid byproduct can complicate purification. prepchem.com

Amine Coupling Conditions and Reagents

The coupling of the activated carboxylic acid (4-bromobenzoyl chloride) with 4-bromoaniline is the final bond-forming step. The conditions for this reaction are crucial for maximizing the yield and purity of the final product. The reaction is typically performed in an anhydrous solvent to prevent hydrolysis of the highly reactive acyl chloride. nanobioletters.com A base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. nanobioletters.comnih.govchemicalbook.com

Commonly used bases include tertiary amines like triethylamine (B128534) or N-methylmorpholine. nih.govchemicalbook.com The reaction temperature and time can vary, with some procedures involving cooling to 0°C initially, followed by stirring at room temperature for several hours. nanobioletters.comprepchem.com

In addition to the acyl chloride method, various peptide coupling reagents have been developed for amide bond formation, particularly for more sensitive or complex substrates. nih.govpeptide.comuni-kiel.desigmaaldrich.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP) can be effective, especially for electron-deficient amines. nih.govmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. While specific green chemistry protocols for this compound are not extensively documented in the provided search results, general strategies can be applied.

One approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a method for synthesizing N-(4-methylbenzyl)benzamide utilized a silica-coated magnetic nanoparticle-supported catalyst under solvent-free conditions, which could potentially be adapted. chemicalbook.com Another green approach focuses on performing reactions in water, a benign solvent. A synthesis of 4-Bromo-N-(4-chlorophenyl)benzamide was reported in water using specific coupling reagents, demonstrating the feasibility of aqueous reaction media. chemicalbook.com The use of catalytic activators like formamides with cyanuric chloride (TCT) also represents a more atom-economical and cost-efficient strategy compared to stoichiometric activating reagents. nih.govrsc.org

Purification and Isolation Techniques for High-Purity Compound Acquisition

Obtaining this compound in high purity is essential for its use in further applications. After the synthesis, the crude product is typically subjected to one or more purification steps.

A common initial step involves washing the crude product with aqueous solutions to remove unreacted starting materials and byproducts. For example, washing with a dilute acid solution can remove any remaining amine, while a bicarbonate solution can neutralize and remove excess acid. prepchem.com

The primary methods for purifying the solid product are recrystallization and column chromatography. nanobioletters.comnih.govchemicalbook.com Recrystallization involves dissolving the crude compound in a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.gov The choice of solvent is critical for effective purification.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. nanobioletters.comyoutube.combyjus.com The crude mixture is loaded onto the column, and a solvent or solvent mixture (eluent) is passed through, carrying the components at different rates. youtube.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. chemicalbook.comyoutube.com For brominated organic compounds, high-performance liquid chromatography (HPLC) can also be a valuable analytical and preparative purification tool. mdpi.comnih.govnih.gov

The final, purified this compound is typically a solid, and its purity can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. nanobioletters.com

Elucidation of Molecular and Supramolecular Architecture

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Bromo-n-(4-bromophenyl)benzamide, offering insights into its molecular framework, functional groups, and electronic behavior.

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. While it is a principal method for structural elucidation, detailed experimental NMR data for this compound is not extensively reported in publicly available literature.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems. These methods would be used to establish proton-proton couplings within the two distinct bromophenyl rings and to correlate protons to their directly attached carbons (HSQC) and to carbons two to three bonds away (HMBC), thereby confirming the amide linkage between the rings. However, specific datasets from these experiments for this compound are not available in the cited search results.

Solid-state NMR (ssNMR) spectroscopy provides information about the molecular structure and dynamics in the solid phase, which can differ from the solution state. It is particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For this compound, ssNMR could offer insights into the packing arrangement and the conformation of the molecule in its crystalline form. At present, specific solid-state NMR research findings for this compound are not documented in the available literature.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The key functional groups in this compound include the amide group (N-H and C=O), the aromatic C-H bonds, the C-C bonds within the phenyl rings, and the carbon-bromine (C-Br) bonds.

In a typical IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and aromatic C-H stretches (above 3000 cm⁻¹). The presence of intermolecular N-H···O=C hydrogen bonds in the solid state would influence the position and shape of the N-H and C=O stretching bands. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Despite the predictive value of these techniques, specific, detailed experimental IR and Raman data tables for this compound are not available in the consulted sources.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions associated with conjugated systems and heteroatoms. The structure of this compound, containing two phenyl rings and an amide linker, constitutes a significant chromophore. The absorption maxima (λmax) would provide information about the extent of conjugation in the system. While electronic transitions are expected for this compound, specific experimental UV-Vis absorption spectra and detailed analyses of its electronic transitions have not been reported in the available scientific literature.

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is confirmed as C₁₃H₉Br₂NO. nist.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic molecular ion peak cluster with signals at [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. HRMS analysis would provide highly accurate m/z values for these peaks, confirming the elemental composition.

Table 1. Theoretical High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound (C₁₃H₉Br₂NO).
Isotopic CompositionIonTheoretical m/zRelative Abundance (%)
C₁₃H₉⁷⁹Br₂NO[M]⁺352.9103~50
C₁₃H₉⁷⁹Br⁸¹BrNO[M+2]⁺354.9083~100
C₁₃H₉⁸¹Br₂NO[M+4]⁺356.9062~50

This precise mass data serves as definitive proof of the compound's elemental formula, distinguishing it from other substances with the same nominal mass. nist.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information about the precise arrangement of atoms within a crystal, revealing detailed molecular and supramolecular features. Although data for this compound is not available, the study of 4-Bromo-N-phenylbenzamide offers a clear example of the insights gained through this method. researchgate.net

The crystallographic data for 4-Bromo-N-phenylbenzamide is presented in the table below.

Table 1. Crystal Data and Structure Refinement for 4-Bromo-N-phenylbenzamide.
ParameterValue
Empirical FormulaC13H10BrNO
Formula Weight276.12
Temperature100 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.3552 (2)
b (Å)7.6334 (2)
c (Å)13.9956 (5)
α (°)105.757 (3)
β (°)100.585 (3)
γ (°)90.086 (2)
Volume (ų)540.45 (3)
Z2

Data sourced from Acta Crystallographica Section E, 2012, E68, o1269-o1270. researchgate.net

Determination of Molecular Conformation and Torsion Angles

In the case of 4-Bromo-N-phenylbenzamide, the dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°. researchgate.net This significant twist prevents the molecule from being flat. Furthermore, the central amide linkage (N—C=O) is also twisted relative to the two rings. The plane of the amide group forms dihedral angles of 30.2 (2)° with the phenyl ring and 29.2 (2)° with the 4-bromophenyl ring. researchgate.net These specific angles minimize steric hindrance and influence the potential for intermolecular interactions.

Table 2. Key Torsion and Dihedral Angles for 4-Bromo-N-phenylbenzamide.
DescriptionAngle (°)
Dihedral angle between phenyl and 4-bromophenyl rings58.63 (9)
Dihedral angle between amide plane and phenyl ring30.2 (2)
Dihedral angle between amide plane and 4-bromophenyl ring29.2 (2)

Data sourced from Acta Crystallographica Section E, 2012, E68, o1269-o1270. researchgate.net

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The way individual molecules interact with their neighbors dictates the final crystal structure and influences the material's properties. In the crystal of 4-Bromo-N-phenylbenzamide, the dominant intermolecular force is hydrogen bonding.

Specifically, classical N—H⋯O hydrogen bonds link adjacent molecules together. researchgate.net The hydrogen atom from the amide (N-H) group of one molecule forms a bond with the oxygen atom of the carbonyl (C=O) group of a neighboring molecule. This interaction is highly directional and strong enough to organize the molecules into distinct chains.

In addition to hydrogen bonding, weaker C—H⋯π contacts are also observed. researchgate.net These interactions involve a hydrogen atom from a C-H bond on one molecule interacting with the electron-rich π-system of an aromatic ring on an adjacent molecule. Together, the N—H⋯O hydrogen bonds and C—H⋯π contacts create a robust three-dimensional network. researchgate.net

While not explicitly detailed as the primary interaction in the analogue 4-Bromo-N-phenylbenzamide, halogen bonding (where the bromine atom acts as an electrophilic region to interact with a nucleophile) and π-π stacking (interactions between the faces of the aromatic rings) are other key noncovalent interactions that are fundamentally important in the crystal engineering of bromo-aromatic compounds. The presence of two bromine atoms in the target molecule, this compound, would significantly increase the potential for strong halogen bonding to direct its supramolecular assembly.

Packing Motifs and Crystal Engineering Principles

The combination of the twisted molecular shape and the specific intermolecular interactions results in a well-defined crystal packing arrangement. For 4-Bromo-N-phenylbenzamide, the primary packing motif is the formation of molecular chains through the previously mentioned N—H⋯O hydrogen bonds. researchgate.net

These chains propagate along the crystallographic direction. researchgate.net The subsequent packing of these chains is facilitated by the weaker C—H⋯π interactions, which link the chains together to build the final three-dimensional supramolecular architecture. researchgate.net The principles of crystal engineering demonstrated here involve the use of strong, directional hydrogen bonds to form a primary structural motif (the chain), which is then organized into a higher-order structure by weaker, less directional forces. The significant twist in the molecular conformation allows for efficient space-filling within this network.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or bulk sample. While SCXRD provides the detailed structure from a perfect single crystal, PXRD is used to confirm the phase purity of the bulk synthesized material, identify different crystalline forms (polymorphs), and verify that the bulk material corresponds to the structure determined by SCXRD. A theoretical PXRD pattern can be calculated from the single-crystal data and compared against the experimental pattern of the bulk sample. Specific PXRD studies for this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of 4 Bromo N 4 Bromophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of benzamide (B126), including 4-Bromo-N-(4-bromophenyl)benzamide, DFT calculations are employed to predict a range of molecular characteristics with a high degree of accuracy. These calculations are foundational for understanding the molecule's geometry, electronic structure, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

DFT methods are utilized to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations have shown that the molecule is not planar. The dihedral angle between the two bromophenyl rings is a critical parameter defining its shape. For a related compound, 4-bromo-N-phenylbenzamide, this angle was found to be 58.63 (9)°. nih.govnih.gov In another similar structure, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the dihedral angle between the benzene (B151609) rings is much smaller, at 2.90 (8)°. nih.gov

The central amide linkage (-CONH-) also exhibits a twisted conformation relative to the aromatic rings. In 4-bromo-N-phenylbenzamide, the N-C=O plane is twisted by 30.2 (2)° and 29.2 (2)° with respect to the phenyl and 4-bromophenyl rings, respectively. nih.govnih.gov This non-planar arrangement is a result of the interplay between electronic effects and steric hindrance between the bulky bromine atoms and the phenyl rings. The optimized bond lengths and angles from DFT calculations are generally in good agreement with experimental data obtained from X-ray crystallography.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For benzamide derivatives, DFT calculations are used to determine the energies of these orbitals. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating ability of the molecule. Governs nucleophilicity.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability of the molecule. Governs electrophilicity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also a reliable method for predicting spectroscopic parameters, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman) for similar benzamide structures have shown good correlation with experimental data. researchgate.net

For instance, the vibrational frequencies are calculated from the optimized geometry, and the resulting theoretical spectrum can be compared with the experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogen.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular assembly and crystal packing of molecules. NCI analysis is a computational technique that helps to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds.

In the crystal structure of related benzamide derivatives, intermolecular interactions like N–H···O hydrogen bonds are significant. nih.gov For instance, in 4-bromo-N-phenylbenzamide, these hydrogen bonds link molecules into chains. nih.govnih.gov Additionally, C–H···π interactions contribute to the formation of a three-dimensional network. nih.govnih.gov NCI analysis can provide a visual representation of these interactions, highlighting the regions of space where they occur and their relative strengths. This is particularly important for understanding the solid-state properties of this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule arises from the rotation around the single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. Conformational analysis involves exploring the different possible spatial arrangements (conformers) of the molecule and their relative energies.

By constructing a potential energy surface (PES), which plots the energy of the molecule as a function of one or more torsional angles, the most stable conformers (energy minima) and the energy barriers between them (transition states) can be identified. For a molecule like 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond can generate a stable S(6) ring motif, influencing its conformation. nih.gov This type of analysis is essential for understanding the dynamic behavior of the molecule and its preferred shapes in different environments.

Quantum Chemical Descriptors and Reactivity Indices

A pertinent example is the DFT study conducted on (S)-4-bromo-N-(1-phenylethyl)benzamide, which shares the core 4-bromobenzamide (B181206) structure. The primary difference lies in the substitution at the amide nitrogen, where a 1-phenylethyl group is present instead of a 4-bromophenyl group. The calculations for this analogue were performed using the B3LYP functional with the 6-311G(d,p) basis set, a widely accepted and robust computational methodology. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For the analogue (S)-4-bromo-N-(1-phenylethyl)benzamide, the HOMO-LUMO energy gap was calculated to be 4.98 eV, indicating a stable molecular structure. researchgate.net This stability is a significant factor in its chemical behavior.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity. researchgate.net

The calculated values for these reactivity indices for (S)-4-bromo-N-(1-phenylethyl)benzamide are presented in the table below. researchgate.net

DescriptorFormulaValue (eV)
Ionization Potential (I)I ≈ -EHOMO6.74
Electron Affinity (A)A ≈ -ELUMO1.21
Chemical Hardness (η)η = (I - A) / 22.76
Chemical Potential (μ)μ = -(I + A) / 2-3.98
Electrophilicity Index (ω)ω = μ2 / 2η2.86

These values offer a detailed picture of the molecule's reactivity. The ionization potential and electron affinity indicate the energy required to remove an electron and the energy released when an electron is acquired, respectively. Chemical hardness represents the resistance to change in electron distribution, with a higher value suggesting greater stability. The chemical potential measures the escaping tendency of electrons, and the electrophilicity index provides a measure of the molecule's ability to act as an electrophile. researchgate.net

Exploration of Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moieties

The two bromophenyl rings in 4-Bromo-N-(4-bromophenyl)benzamide are susceptible to electrophilic aromatic substitution. The bromine atoms are deactivating yet ortho-, para-directing groups. However, the directing influence of the acylamino group (-NHCO-) on the N-phenyl ring and the benzoyl group (-CONH-) on the other phenyl ring will also play a significant role in determining the regioselectivity of these reactions.

For instance, in related benzanilide (B160483) structures, electrophilic substitution reactions such as bromination can be achieved. The bromination of phenyl derivatives often leads to the formation of 4-bromophenyl derivatives. google.com In a typical electrophilic bromination, a source of electrophilic bromine, often Br₂ with a Lewis acid catalyst like FeBr₃, is used to introduce a bromine atom onto the aromatic ring. chegg.com The precise location of further substitution on the this compound molecule would depend on the specific reaction conditions and the combined directing effects of the existing substituents.

Nucleophilic Reactivity of the Amide Linkage

The amide linkage in this compound is a key functional group that can undergo nucleophilic attack. While amides are generally stable, they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromobenzoic acid) and amine (4-bromoaniline). This reaction breaks the central bond of the molecule, offering a pathway to separate the two aromatic rings.

The stability of the amide bond is a critical factor in many of its applications. For example, benzamides are recognized as bioactive skeletons in various pharmaceutical agents. nih.gov The controlled cleavage or modification of this linkage is therefore a crucial aspect of its chemistry.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atoms on both phenyl rings of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the core structure.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used for the synthesis of biaryl compounds. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized via Suzuki coupling with various aryl boronic acids. mdpi.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated using Suzuki cross-coupling. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.comarkat-usa.org

Reactant 1Reactant 2CatalystBaseProduct TypeReference
Aryl BromideArylboronic AcidPd(PPh₃)₄K₃PO₄Biaryl nih.gov
4-BromoacetophenonePhenylboronic AcidPd(II)-complexKOHBiaryl arkat-usa.org
4-BromonitrobenzenePhenylboronic AcidPd-poly(AA) hybrid-Biaryl researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is a versatile method for the vinylation of aryl halides. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgorganic-chemistry.org The choice of ligands and reaction conditions can influence the efficiency and stereoselectivity of the reaction. thieme-connect.delibretexts.org

Reactant 1Reactant 2CatalystBaseProduct TypeReference
Aryl HalideAlkenePalladium complexTriethylamine (B128534)Substituted Alkene wikipedia.org
4-BromoanisoleStyrenePd complexNaOHSubstituted Alkene arkat-usa.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org It is a fundamental method for the synthesis of aryl alkynes. The reaction can be performed under mild conditions and is tolerant of various functional groups. organic-chemistry.org For example, 4-bromo-6H-1,2-oxazines have been coupled with terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalyst system. researchgate.net

Directed ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The amide group in this compound can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the N-phenyl ring by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho-position. wikipedia.orgorganic-chemistry.org

The efficiency of DoM depends on the strength of the base and the coordinating ability of the DMG. baranlab.orguwindsor.ca The amide group is considered a strong DMG. organic-chemistry.org This method provides a route to synthesize ortho-substituted derivatives that may not be easily accessible through classical electrophilic aromatic substitution. For instance, unprotected benzoic acids can be cleanly metalated at the position adjacent to the carboxylate. unblog.fr

Oxidation and Reduction Pathways

The this compound molecule can undergo oxidation and reduction reactions at different sites. The aromatic rings are generally resistant to oxidation under mild conditions. However, the introduction of activating groups could make them more susceptible to oxidative degradation.

Reduction reactions can target specific functional groups. For instance, catalytic hydrogenation could potentially lead to the debromination of the aryl bromides, yielding N-phenylbenzamide. More vigorous reduction conditions might also affect the amide bond. The specific outcome of oxidation or reduction reactions would be highly dependent on the reagents and conditions employed.

Advanced Applications and Functional Materials Research

Supramolecular Chemistry and Self-Assembly of 4-Bromo-N-(4-bromophenyl)benzamide Derivatives

The self-assembly of molecules into ordered, non-covalent superstructures is a cornerstone of materials science, and benzamides are recognized as pivotal components in molecular recognition. The structure of this compound is rich with features that drive supramolecular assembly, including hydrogen bond donors (N-H) and acceptors (C=O), extensive π-surfaces, and halogen bond donors (Br).

In related brominated benzamide (B126) structures, intermolecular N—H⋯O hydrogen bonds are a primary interaction, linking molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net These are often supported by weaker C—H⋯O and C—H⋯π interactions, which further stabilize the crystal packing. nih.gov A key interaction for this specific compound is halogen bonding, where the electropositive region on one bromine atom interacts with a negative site on an adjacent molecule. In the crystal structure of a related compound, 4-Bromo-N-(2-nitrophenyl)benzamide, Br⋯Br halogen interactions have been observed, demonstrating their role in directing the formation of specific supramolecular architectures. researchgate.net These combined non-covalent forces can lead to the formation of oligomers with properties resembling "molecular zippers," highlighting their potential in creating highly organized materials. researchgate.net

The well-defined hydrogen and halogen bonding sites on this compound make it an excellent candidate for the design of molecular co-crystals. By combining it with complementary molecules (co-formers) that can participate in these specific interactions, new crystalline materials with tailored physical and chemical properties, such as solubility, stability, and melting point, can be engineered. The predictable nature of the N—H⋯O hydrogen bond and the directionality of halogen bonds allow for a rational design approach to crystal engineering.

While specific studies on the liquid crystalline behavior of this compound are not widely documented, its molecular structure possesses key characteristics required for mesophase formation. The molecule has a rigid, elongated (calamitic) shape conferred by the two connected phenyl rings. This anisotropy, combined with the strong intermolecular interactions (hydrogen and halogen bonds), could promote the necessary orientational order for the formation of nematic or smectic liquid crystalline phases upon heating. The balance between the rigid core and potential for flexible side-chain functionalization offers a pathway to tune these properties.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid structure and functional groups of this compound make it a promising candidate for use as an organic linker in coordination chemistry. The amide group's carbonyl oxygen and amine nitrogen can act as coordination sites for metal ions.

Furthermore, the two bromine atoms serve as reactive handles that can be chemically modified, for example, into carboxylate groups, which are commonly used and highly effective linkers for MOF synthesis. mdpi.com This would transform the molecule into a multidentate linker capable of forming robust, porous frameworks. Such MOFs could find applications in gas storage, separation, and catalysis. Research on related systems shows that MOFs constructed with functionalized linkers can be used for selectively detecting pollutants or for photocatalysis. rsc.org

Applications in Organic Optoelectronics and Non-Linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics. Organic molecules with extended π-electron systems often exhibit these properties. Studies on related compounds indicate that the presence of bromine in an organic structure can enhance NLO characteristics, particularly the second-harmonic generation (SHG) efficiency. ripublication.com

The this compound molecule features a large, polarizable π-electron system extending across the two phenyl rings and the central amide bridge. This structure, combined with the heavy bromine atoms, suggests potential as a third-order NLO material. Research on analogous compounds like 4-bromo-4'chloro benzylidene aniline (B41778) has confirmed third-order NLO properties, which were investigated using the Z-scan technique. nih.gov This makes the benzamide derivative a person of interest for applications requiring optical switching or signal processing.

Catalysis: Ligand Design and Catalyst Support

The bromine atoms also offer a route to heterogenize a catalyst. The molecule could be attached to a solid support (e.g., silica (B1680970) or a polymer resin) via one of the C-Br bonds. A catalytically active metal could then be coordinated to the amide group, creating a recyclable, solid-supported catalyst. Such systems are highly valued in industrial chemistry for their ease of separation and reuse. The molecule itself can also act as a substrate in important catalytic reactions, such as the Palladium(0)-catalyzed Suzuki cross-coupling, which is a powerful tool for forming carbon-carbon bonds. nih.gov

Polymer Science: Monomer or Building Block in Macromolecular Architectures

One of the most promising applications for this compound is in polymer science, where its dibrominated structure makes it an ideal monomer for step-growth polymerization. Specifically, it can be used in polycondensation reactions like Suzuki and Buchwald-Hartwig couplings to create high-performance polymers.

A closely related derivative, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline, is a key monomer used in the synthesis of the polymer Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), commonly known as TFB. ossila.com TFB is a well-established hole-transporting polymer widely used in the fabrication of organic light-emitting diodes (OLEDs) and high-efficiency perovskite solar cells. ossila.com The two bromine atoms on the monomer allow for polymerization with a diboronic ester comonomer, leading to a high molecular weight conjugated polymer. The resulting macromolecular architecture possesses the necessary electronic properties for efficient charge transport in electronic devices.

Monomer Comonomer Polymerization Reaction Resulting Polymer Application
4-Bromo-N-(4-bromophenyl)-N-(4-(sec-butyl)phenyl)aniline ossila.com2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ossila.comSuzuki Coupling ossila.comPoly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) (TFB) ossila.comHole Transport Layer in OLEDs and Perovskite Solar Cells ossila.com

Future Directions and Emerging Research Avenues for 4 Bromo N 4 Bromophenyl Benzamide

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Data-driven models can be trained on existing reaction data from chemical databases to predict the outcomes of synthetic reactions with high accuracy. researchgate.net ML algorithms, particularly random forests and neural networks, can learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting yield or selectivity. nih.govpku.edu.cn This predictive power can significantly reduce the amount of trial-and-error experimentation needed. For instance, an ML model trained on a dataset of benzamide (B126) syntheses could predict the optimal conditions for producing 4-Bromo-N-(4-bromophenyl)benzamide, minimizing resource expenditure. nih.govpku.edu.cn

AI/ML Application Area Potential Impact on this compound Research Example
Reaction Optimization Predict optimal reaction conditions (catalyst, solvent, temperature) to maximize synthesis yield and purity. youtube.comAn ML algorithm suggests a specific palladium catalyst and solvent system that increases the yield of the amidation reaction by 15% over standard methods.
Property Prediction Forecast physicochemical properties, biological activity (e.g., enzyme inhibition, antibacterial effects), and toxicity profiles. nih.govA deep learning model predicts that a hydroxylated derivative of this compound may have enhanced antioxidant activity. acs.org
De Novo Molecular Design Generate novel, synthesizable derivatives with enhanced or entirely new functionalities. youtube.comnih.govA generative adversarial network (GAN) proposes five new analogs predicted to have superior binding affinity to a specific therapeutic target.
Retrosynthesis Planning Propose efficient and novel synthetic routes starting from commercially available precursors. beilstein-journals.orgyoutube.comAn AI tool identifies a two-step convergent synthesis pathway that is more cost-effective than the traditional linear synthesis.

High-Throughput Experimentation in Synthetic Route Discovery

High-Throughput Experimentation (HTE) complements AI/ML by providing the large, high-quality datasets necessary to train robust predictive models. beilstein-journals.org HTE platforms use robotics and miniaturization to perform hundreds or even thousands of experiments in parallel, rapidly screening a wide array of reaction parameters. pku.edu.cn

For the synthesis of this compound, HTE can be employed to systematically explore the "reaction space" for its formation. This involves varying components such as catalysts (e.g., different palladium or copper catalysts for cross-coupling precursors), bases, solvents, and temperatures in a 96-well or 1536-well plate format. pku.edu.cn The results are analyzed rapidly, providing a comprehensive map of how each parameter influences the reaction outcome. This data can then be used to pinpoint optimal conditions or feed into an ML algorithm for further refinement. youtube.com

Parameter for Optimization Variables Screened via HTE Objective
Amide Coupling Reagent HATU, T3P, EDC, CDI, Boronic Acids ucl.ac.ukresearchgate.netIdentify the most efficient and atom-economical coupling agent for the specific substrates.
Catalyst (for precursor synthesis) Various Pd/Cu catalysts, ligands, and catalyst loadings.Find a catalyst system with high turnover number and selectivity, reducing costs and metal contamination.
Solvent Array of conventional (e.g., DCM, Toluene) and green solvents (e.g., CPME, 2-MeTHF). ucl.ac.uknih.govDetermine the solvent that provides the best balance of solubility, reactivity, and environmental impact.
Base & Temperature Organic and inorganic bases; Temperature range from room temp. to 100°C.Fine-tune reaction kinetics and minimize side-product formation.

Advanced Characterization Beyond Current Capabilities

While standard techniques like NMR and mass spectrometry are routine for confirming the synthesis of this compound nanobioletters.comnih.gov, future research will demand more sophisticated characterization to understand its structure-function relationships at a deeper level.

X-ray crystallography, which has been used to determine the static, three-dimensional structure of related benzamides nih.govnih.gov, is evolving. Emerging techniques such as time-resolved crystallography and serial femtosecond crystallography can capture molecular "movies," revealing how the molecule's structure changes in response to stimuli or during a reaction. numberanalytics.comutoronto.ca Applying these methods to this compound could elucidate its dynamic conformational changes, which may be crucial for its biological activity or material properties.

Advanced Technique Information Gained for this compound Potential Application
Time-Resolved Crystallography Captures structural dynamics and transient intermediate states during a reaction or function. numberanalytics.comUnderstanding enzyme inhibition mechanisms by observing conformational changes upon binding.
Crystal Structure Prediction (CSP) Predicts stable polymorphs and their relative energies. the-innovation.orgrsc.orgGuiding crystallization experiments to target the most therapeutically relevant solid form.
Solid-State NMR (ssNMR) Provides detailed information on local structure, packing, and dynamics in the solid state.Differentiating between polymorphs and characterizing amorphous content.
Advanced Mass Spectrometry Ion mobility-mass spectrometry can separate and characterize conformers in the gas phase.Correlating gas-phase structure with solution-phase behavior and biological activity.

Sustainable Chemistry and Circular Economy Principles in Benzamide Research

The chemical industry is under increasing pressure to adopt greener practices. Future research on this compound will likely prioritize sustainability, focusing on both its synthesis and lifecycle. ucl.ac.uk

A key area of research is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents like carbodiimides or HATU, which generate significant chemical waste. ucl.ac.ukbohrium.com Catalytic direct amidation, using catalysts based on boron sigmaaldrich.com, zirconium researchgate.net, or other metals, represents a more atom-economical approach. Biocatalysis, using enzymes like lipase, offers another green alternative, often proceeding under mild conditions in environmentally benign solvents. nih.gov Applying these methods to the synthesis of this compound could drastically reduce its environmental footprint. nih.gov

Solvent selection is another critical factor. Traditional solvents like DMF and CH₂Cl₂ are being replaced by greener alternatives derived from renewable feedstocks, such as cyclopentyl methyl ether (CPME). ucl.ac.uknih.gov

Beyond synthesis, circular economy principles will gain importance. This involves designing molecules for degradation after their useful life or developing methods to recover and reuse valuable components, such as bromine, from waste streams. While challenging, research into the dehalogenation and degradation pathways of brominated aromatic compounds will be essential for creating a more circular lifecycle for molecules like this compound.

Principle Traditional Approach Sustainable Future Direction
Amidation Method Stoichiometric coupling reagents (e.g., HATU, EDC) producing large amounts of waste. ucl.ac.ukDirect catalytic amidation or enzymatic synthesis with water as the only byproduct. nih.govbohrium.com
Solvents Chlorinated solvents (CH₂Cl₂) or polar aprotic solvents (DMF). ucl.ac.ukUse of "green" solvents like CPME, 2-MeTHF, or even water. researchgate.netnih.gov
Catalysis Often relies on precious metal catalysts with potential for leaching.Development of catalysts based on earth-abundant metals or biocatalysts. bohrium.com
Lifecycle Linear "cradle-to-grave" model with little consideration for end-of-life.Design for biodegradability; development of methods to recover bromine from waste streams.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-N-(4-bromophenyl)benzamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 4-bromobenzoyl chloride with 4-bromoaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .
  • Step 3 : Confirm purity (>98%) using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign aromatic protons (δ 7.4–8.1 ppm) and confirm amide bond formation via 1H^1H-15N^{15}N HMBC .
  • X-ray Diffraction : Use SHELXL for structure refinement. Example Space group P21/cP2_1/c, RR-factor < 0.05 .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+^+ at m/z 370.96 (calculated: 370.95) .

Q. What safety protocols are recommended for handling this compound?

  • Precautions :

  • Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Use nitrile gloves and lab coats .
  • Toxicity : Limited toxicological data available. Assume mutagenic potential; handle in a fume hood with waste neutralization (e.g., 10% NaOH for hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Approach :

  • Synthetic Modifications : Introduce substituents (e.g., -F, -NO2_2) at the benzamide or phenyl ring via Suzuki-Miyaura cross-coupling .
  • Biological Assays : Test PARP inhibition (IC50_{50}) using recombinant enzyme assays. Compare with analogs like 4-Bromo-N-(4-fluorophenyl)benzamide (IC50_{50} = 12 nM vs. 18 nM for parent compound) .
  • Data Table :
DerivativeSubstituentIC50_{50} (nM)
ParentNone18
Analog 14-Fluorine12
Analog 23-Nitro25

Q. How can contradictory data on biological activity be resolved?

  • Analysis Framework :

  • Purity Check : Re-run HPLC and HRMS to exclude batch variability .
  • Assay Conditions : Standardize PARP assay buffers (e.g., pH 7.4 vs. 8.0) and ATP concentrations (10 µM vs. 50 µM) .
  • In Silico Validation : Perform molecular docking (AutoDock Vina) to compare binding poses with crystallographic data .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Optimization Steps :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos vs. Pd(PPh3_3)4_4 for Suzuki coupling (yields: 75% vs. 62%) .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (less coordinating) for amide bond formation .
  • Temperature Control : Maintain 0–5°C during TEA addition to minimize side reactions .

Q. How does this compound interact with DNA repair pathways in mechanistic studies?

  • Experimental Design :

  • HR Pathway Enhancement : Transfect diplonemid cells with RS-1 (3-(benzylamino)sulfonyl-4-bromo-N-(4-bromophenyl)benzamide) and monitor homologous recombination (HR) efficiency via GFP reporter assays .
  • Enzyme Inhibition : Use fluorescence polarization to measure PARP-1 binding affinity (KdK_d) .

Methodological Notes

  • Crystallography : Refine structures using SHELXL; address twinning or disorder with the TWIN/BASF commands .
  • Safety Data : Always cross-reference SDS sheets for halogenated aromatics due to potential halogen exchange under harsh conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-n-(4-bromophenyl)benzamide
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Reactant of Route 2
4-Bromo-n-(4-bromophenyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.